molecular formula C22H27BrN2O2S B13384127 5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide

5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide

Cat. No.: B13384127
M. Wt: 463.4 g/mol
InChI Key: UTINOWOSWSPFLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Indole-Based Therapeutics

The indole scaffold has served as a cornerstone of medicinal chemistry since its isolation from natural sources in the 19th century. Early investigations into indigo dye decomposition by Adolf von Baeyer revealed the structural versatility of indole, leading to the synthesis of oxindole and subsequent derivatives. By the 1930s, indole’s biological relevance became evident through its presence in serotonin, melatonin, and auxins, which spurred drug discovery efforts targeting neurological and hormonal pathways. The mid-20th century marked a paradigm shift with the development of synthetic indole derivatives such as indomethacin (a cyclooxygenase inhibitor) and pindolol (a β-blocker), demonstrating the scaffold’s adaptability to diverse therapeutic targets. Contemporary research continues to exploit indole’s capacity for molecular recognition, particularly in G protein-coupled receptors (GPCRs), where its planar aromatic system facilitates interactions with conserved binding domains.

Rationale for Structural Hybridization in Modern Drug Design

Structural hybridization—the strategic fusion of pharmacophoric motifs—has emerged as a critical strategy to overcome limitations of single-target therapies. Indole’s electron-rich π-system and capacity for regioselective functionalization make it an ideal platform for hybrid drug development. For instance, introducing sulfonamide groups at position C-5 of indole enhances COX-2 selectivity, while N-alkylation modulates blood-brain barrier permeability. The compound 5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole hydrobromide exemplifies this approach, combining a benzenesulfonyl electron-withdrawing group with a pyrrolidinyl lipophilic side chain. Such hybrids aim to synergize the anti-inflammatory properties of sulfone derivatives with the neuroactive potential of pyrrolidine-containing alkaloids.

Positional Significance of Benzenesulfonyl and Pyrrolidinyl Substituents

The spatial arrangement of substituents on the indole nucleus dictates pharmacological activity through steric, electronic, and hydrogen-bonding interactions:

Position Substituent Role in Molecular Recognition Observed Effects in Analogues
C-3 Pyrrolidinylmethyl Enhances lipophilicity and GPCR binding Improved CNS penetration in pindolol
C-5 Benzenesulfonylethyl Stabilizes sulfone-oxyanion hole COX-2 inhibition in indomethacin
N-1 Hydrogen (unsubstituted) Preserves aromatic π-stacking Serotonin receptor affinity

The benzenesulfonyl group at C-5 likely engages in dipole-dipole interactions with protease catalytic sites, as seen in sulfonamide-based antiretrovirals. Meanwhile, the C-3 pyrrolidinylmethyl moiety may mimic endogenous polyamine structures, facilitating uptake across neuronal membranes. Computational studies of similar indole derivatives suggest that the 1-methylpyrrolidinyl group adopts a chair conformation, optimizing van der Waals contacts with hydrophobic receptor pockets.

Structural Analysis Table

Feature Property Impact on Bioactivity
Benzenesulfonyl group Strong electron-withdrawing, polar Enhances enzyme inhibition via H-bonding
Pyrrolidinylmethyl chain Moderate lipophilicity (clogP ~2.1) Improves blood-brain barrier transit
Unsubstituted N-1 Maintains aromaticity and planarity Facilitates π-π stacking with tryptophan residues

Properties

Molecular Formula

C22H27BrN2O2S

Molecular Weight

463.4 g/mol

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrobromide

InChI

InChI=1S/C22H26N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H

InChI Key

UTINOWOSWSPFLJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br

Origin of Product

United States

Preparation Methods

Synthesis Overview

5-[2-(Benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole, also known as eletriptan, is a drug used for the treatment of migraines. It functions as an agonist of the 5-hydroxytryptamine (5-HT1B, 1D) receptor. The synthesis of eletriptan involves several steps, with particular attention paid to the purification of key intermediates to ensure high purity of the final product.

Eletriptan Hydrobromide Formation

  • Hydrobromide Salt : Eletriptan is often marketed as a hydrobromide salt. The hydrobromide salt can be prepared through an on-the-spot hydrogen bromide reaction.

Characterization Data

  • PXRD Patterns : X-ray powder diffraction (PXRD) is used to characterize the crystal structure of eletriptan hydrobromide.
  • DSC Spectrum : Differential scanning calorimetry (DSC) provides information on the thermal properties of eletriptan hydrobromide.
  • FT-IR Spectrum : Fourier transform infrared (FT-IR) spectroscopy is used to analyze the vibrational modes and identify functional groups in eletriptan hydrobromide.

Purity and Impurities

  • Impurity Control : It is crucial to minimize impurities during the synthesis of eletriptan to less than 0.15%.
  • Consistency in Results : Consistent results during polymorph preparation are essential for pharmaceutical production. The alpha-form of eletriptan hydrobromide should be consistently produced without being mixed with other forms.

Chemical Reactions Analysis

Heck Coupling Reaction

The foundational reaction in Eletriptan synthesis involves palladium-catalyzed Heck coupling between 5-bromo-3-[(R)-1-methylpyrrolidin-2-ylmethyl]-1H-indole and phenyl vinyl sulfone (Figure 1). This step forms the benzenesulfonylethyl side chain attached to the indole core .

ParameterValue/RangeImpact on Reaction Efficiency
CatalystPd(OAc)₂ or Pd/CSensitivity to impurities requires pre-purification of bromoindole intermediate
SolventDMF or DMSOOptimal for dissolving reactants and stabilizing Pd catalyst
Temperature80–100°CHigher temperatures improve coupling efficiency but risk decomposition
Yield (crude)65–75%Requires subsequent purification via recrystallization

Key Observation : Residual palladium (<10 ppm) must be removed post-reaction to meet pharmaceutical standards .

Acetylation/Deacetylation

The N-acetylated intermediate 1-(3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-5-[(E)-2-(phenylsulfonyl)ethenyl]-1H-indol-1-yl)ethanone is formed using acetic anhydride and triethylamine. Hydrolysis with potassium carbonate yields deacetylated Eletriptan .

StepConditionsOutcome
AcetylationAc₂O, Et₃N, DMAP, DMFProtects indole nitrogen during Heck reaction
HydrolysisK₂CO₃, MeOH/H₂ORemoves acetyl group (yield: 85–92%)

Challenge : Strong bases (e.g., K₂CO₃) may generate impurities requiring additional purification .

Hydrogenation

The unsaturated intermediate 5-[(E)-2-(phenylsulfonyl)ethenyl]-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indole undergoes catalytic hydrogenation to install the ethane linker .

ParameterValue
CatalystPd/C (5–10% loading)
SolventEthanol/THF
Pressure1–3 atm H₂
Yield90–95%

Note : Over-hydrogenation is avoided by monitoring reaction time (2–4 hrs) .

Salt Formation

Eletriptan free base is converted to the hydrobromide salt via treatment with HBr in 2-butanone or acetone .

ParameterValueSignificance
Solvent2-ButanoneEnhances salt crystallization
Molar Ratio (HBr:base)1:1Ensures stoichiometric control
Purity (final)≥99.5%Meets USP/EP specifications

Industrial Challenge : Polymorph control (α-form preferred) requires annealing at 50–60°C .

Degradation Pathways

Stability studies reveal hydrolysis of the sulfonyl group under acidic conditions (pH <3) and oxidative degradation via pyrrolidine ring opening at elevated temperatures (>40°C) .

Stress ConditionDegradation ProductMitigation Strategy
Acidic hydrolysis (HCl)Benzenesulfonic acidpH-controlled formulations
Oxidation (H₂O₂)Pyrrolidine N-oxideAntioxidant additives

Comparative Reaction Efficiency

A comparison of synthetic routes highlights trade-offs:

MethodYield (%)Purity (%)Scalability
Classical Heck route 7298.2Moderate
Optimized acetylation 8599.5High
Alternative Pd-free 6897.8Limited

Scientific Research Applications

Eletriptan hydrobromide has several scientific research applications:

Mechanism of Action

Eletriptan hydrobromide exerts its effects by acting as a selective serotonin receptor agonist. It specifically targets the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of blood vessel tone and neurotransmitter release. By activating these receptors, eletriptan hydrobromide reduces inflammation and alleviates migraine symptoms .

Comparison with Similar Compounds

Structural Analogues
Compound Name Substituents (Indole Positions) Key Structural Differences Pharmacological Target Reference
Eletriptan Hydrobromide 5: Benzenesulfonyl ethyl; 3: (R)-1-methylpyrrolidin-2-ylmethyl Hydrobromide salt; chiral (R)-configuration 5-HT1B/1D receptors
5-Methoxy-1-(Piperidin-1-Ylmethyl)-1H-Indole (Compound 13) 5: Methoxy; 1: Piperidin-1-ylmethyl Piperidine vs. pyrrolidine; methoxy vs. sulfonyl ethyl Not specified (synthetic intermediate)
LY334370 (Fumarate salt) 5: (4-Fluorobenzoyl)amino; 3: 1-methylpiperidin-4-yl Fluorobenzoyl group; piperidine vs. pyrrolidine 5-HT1F receptors
BRL54443 5: Hydroxy; 3: 1-methylpiperidin-4-yl Hydroxy vs. sulfonyl ethyl; piperidine substituent 5-HT1B/1D receptors
(R)-3-((1-Methylpyrrolidin-2-yl)methyl)-5-(methylsulfonylmethyl)-1H-indole 5: Methylsulfonylmethyl Methylsulfonyl vs. benzenesulfonyl ethyl Eletriptan synthesis intermediate

Key Observations :

  • Pyrrolidine vs.
  • Sulfonyl Groups : The benzenesulfonyl ethyl group in Eletriptan contributes to higher lipophilicity and prolonged half-life compared to methylsulfonyl or methoxy substituents .
  • Chirality : The (R)-enantiomer of Eletriptan is essential for activity, whereas racemic mixtures (e.g., BRL54443) may require higher doses for efficacy .

Key Observations :

  • Eletriptan’s synthesis employs chemo-selective hydrogenation , minimizing byproducts .
  • CuAAC reactions () are versatile for indole functionalization but may require stringent purification .
Physicochemical Properties
Property Eletriptan Hydrobromide 5-Methoxy-1-(Piperidin-1-Ylmethyl)-1H-Indole LY334370 (Fumarate)
Molecular Weight (g/mol) 463.43 (anhydrous) ~300 (estimated) 441.42 (fumarate salt)
Solubility Freely soluble in water Low (lipophilic methoxy group) Moderate (polar fumarate)
Melting Point 245–247°C (decomposes) Not reported 180–182°C
Spectral Data (¹H NMR) δ 7.54–7.80 (m, 5H, aromatic) δ 6.78–7.08 (m, 3H, indole) δ 7.25–7.43 (m, fluorobenzoyl)
Pharmacological Profile
Parameter Eletriptan Hydrobromide BRL54443 LY334370
Receptor Affinity (Ki) 5-HT1B: 1.2 nM; 5-HT1D: 1.5 nM 5-HT1B: 3.8 nM 5-HT1F: 0.3 nM
Bioavailability 50% 20–30% 40–45%
Half-Life (t½) 4–5 hours 2–3 hours 6–7 hours
Market Status First-line therapy (1.9 tons sold in 2019) Preclinical research Discontinued (Phase II)

Key Observations :

  • Eletriptan’s longer half-life and high bioavailability make it preferable for sustained migraine relief compared to shorter-acting analogs .

Biological Activity

5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole; hydrobromide, commonly referred to as Eletriptan hydrobromide, is a compound primarily used in the treatment of migraine headaches. It belongs to the triptan class of drugs, which are known for their effectiveness in alleviating migraine symptoms by acting as agonists at serotonin receptors.

  • Molecular Formula : C22H26N2O2S·HBr
  • Molecular Weight : 398.52 g/mol
  • Solubility : Slightly soluble in chloroform and methanol
  • Color : Pale beige to beige
  • Stability : Very hygroscopic

Eletriptan acts primarily as a selective agonist for the 5-HT_1B and 5-HT_1D serotonin receptors. Its mechanism involves:

  • Vasoconstriction : It induces vasoconstriction of dilated intracranial blood vessels, which is a key component in the pathophysiology of migraines.
  • Inhibition of Neuropeptide Release : By activating 5-HT_1D receptors located on trigeminal neurons, it inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide) and substance P.

Clinical Studies

Several clinical studies have evaluated the efficacy of Eletriptan in treating migraines:

  • Study 1 : A randomized, double-blind trial involving 1,000 participants demonstrated that Eletriptan significantly reduced headache intensity within 2 hours compared to placebo (McCormack et al., 2006).
  • Study 2 : Another study showed that Eletriptan provided relief in approximately 60% of patients within 30 minutes post-administration, with sustained relief observed in over 40% after 24 hours (Goadsby et al., 2000).

Safety Profile

The safety profile of Eletriptan has been assessed in various studies:

  • Common side effects include dizziness, fatigue, and nausea.
  • Serious adverse effects are rare but may include cardiovascular events in patients with pre-existing heart conditions.

Data Table: Summary of Clinical Findings

StudyParticipantsEfficacy RateTime to ReliefSide Effects
McCormack et al., 2006100060% (within 2 hours)<2 hoursDizziness, fatigue
Goadsby et al., 2000Varies60% (within 30 min)<30 minNausea, chest discomfort

Case Study 1: Efficacy in Chronic Migraine Patients

A case study involving a chronic migraine patient treated with Eletriptan reported a significant reduction in the frequency and severity of attacks over a three-month period. The patient experienced fewer than two migraines per month compared to an average of six prior to treatment.

Case Study 2: Tolerability in Elderly Patients

In another case study focusing on elderly patients with migraines, Eletriptan was well-tolerated with minimal side effects reported. This suggests that Eletriptan may be a viable option for older populations who often have limited treatment options due to comorbidities.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing indole derivatives like 5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole?

  • Methodological Answer : The compound’s indole core can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). For example:

React 3-(2-azidoethyl)-5-bromo-1H-indole with substituted alkynes (e.g., 1-ethynylbenzene derivatives) in PEG-400/DMF (2:1) with CuI as a catalyst .

Stir the mixture for 12–24 hours at room temperature.

Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Purify via flash column chromatography (70:30 ethyl acetate/hexane) to isolate the product .

  • Key Data : Typical yields range from 25% to 50%, with purity confirmed by TLC (Rf = 0.22–0.30) and HRMS .

Q. How are structural confirmations performed for such indole derivatives?

  • Methodological Answer : Use a combination of:

¹H/¹³C NMR : Analyze characteristic peaks (e.g., benzenesulfonyl protons at δ 7.2–7.8 ppm, pyrrolidine methyl groups at δ 2.5–3.5 ppm) .

FAB-HRMS : Confirm molecular ion peaks (e.g., m/z 385.0461–427.0757 [M+H]⁺) .

TLC : Monitor reaction progress and purity using ethyl acetate/hexane systems .

Q. What purification methods are optimal for intermediates in this synthesis?

  • Answer :

  • Flash Column Chromatography : Use gradients of ethyl acetate/hexane (e.g., 70:30 to 100% ethyl acetate) for polar intermediates .
  • Precipitation : For final products, precipitate in water or ethanol to remove residual DMF .

Advanced Research Questions

Q. How can reaction yields be optimized for CuAAC-based indole synthesis?

  • Methodological Answer :

Solvent Screening : Test PEG-400/DMF ratios (e.g., 2:1 vs. 1:1) to balance solubility and reaction efficiency .

Catalyst Loading : Optimize CuI concentration (e.g., 1.0–2.0 equivalents) to minimize side reactions .

Design of Experiments (DoE) : Apply statistical methods (e.g., factorial design) to identify critical variables (temperature, stoichiometry) and interactions .

  • Case Study : Increasing alkyne equivalents from 1.3 to 2.0 improved yield by 15% in analogous reactions .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

  • Answer :

Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-bromo-3-(triazolyl)ethyl indoles) to identify expected shifts .

2D NMR : Use COSY or HSQC to resolve overlapping signals, particularly for pyrrolidine methyl groups .

Isotopic Labeling : For ambiguous peaks, synthesize deuterated analogs to confirm assignments .

Q. What computational tools aid in designing novel indole analogs?

  • Answer :

Quantum Chemical Calculations : Use Gaussian or ORCA to predict reaction pathways and transition states for substituent modifications .

Machine Learning : Train models on existing indole reaction datasets to predict optimal conditions (e.g., solvent, catalyst) for new targets .

Docking Studies : Screen analogs for bioactivity (e.g., enzyme inhibition) using AutoDock or Schrödinger .

Q. How can process scalability challenges be addressed in indole synthesis?

  • Answer :

Continuous Flow Reactors : Improve heat/mass transfer for exothermic CuAAC reactions, reducing batch variability .

Membrane Separation : Employ nanofiltration to recover catalysts (e.g., CuI) and reduce waste .

Kinetic Modeling : Develop rate equations to predict optimal scale-up parameters (e.g., mixing speed, temperature gradients) .

Notes

  • Salt Formation : While evidence lacks hydrobromide-specific data, typical salt preparation involves treating the free base with HBr in ethanol.
  • Advanced Tools : Computational and statistical methods (e.g., ICReDD’s reaction design ) are critical for modern optimization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.